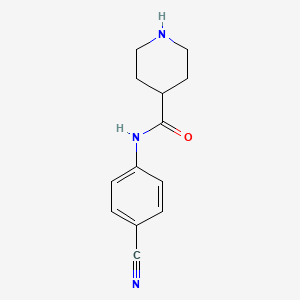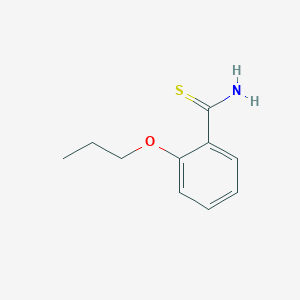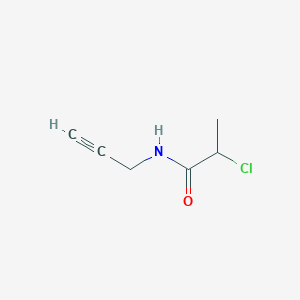
2-chloro-N-(prop-2-yn-1-yl)propanamide
Descripción general
Descripción
2-chloro-N-(prop-2-yn-1-yl)propanamide is a biochemical used for proteomics research . It has a molecular formula of C6H8ClNO and a molecular weight of 145.59 .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(prop-2-yn-1-yl)propanamide consists of a six-member carbon chain (C6), eight hydrogen atoms (H8), one chlorine atom (Cl), and one nitrogen-oxygen group (NO) .Chemical Reactions Analysis
There is a study that mentions the use of a similar compound, N-alkyl-N-(prop-2-yn-1-yl)anilines, in a visible-light-induced oxidative formylation reaction . This reaction was developed to afford the corresponding formamides in good yields under mild conditions .Physical And Chemical Properties Analysis
2-chloro-N-(prop-2-yn-1-yl)propanamide has a molecular weight of 145.59 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Aplicaciones Científicas De Investigación
Basic Information
2-chloro-N-(prop-2-yn-1-yl)propanamide, also known as N-(Chloroacetyl)prop-2-yn-1-amine or 2-Chloro-N-propargylacetamide, is a chemical compound with the formula C₅H₆ClNO . It has a molecular weight of 131.56 g/mol and a melting point of 64-68 °C . The CAS Number for this compound is 7458-03-9 .
Chemical Synthesis
This compound is often used in chemical synthesis. For example, it can be used in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines . This process occurs with molecular oxygen in the absence of an external photosensitizer and affords the corresponding formamides in good yields under mild conditions .
Research Chemical
2-chloro-N-(prop-2-yn-1-yl)propanamide is a useful research chemical . It can be used in a variety of research applications, although specific applications are not detailed .
Availability and Storage
This compound is available for purchase from various chemical suppliers . It is typically stored at room temperature .
Mecanismo De Acción
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Related compounds have been shown to undergo oxidative reactions under certain conditions . Both the starting material and the product can act as photosensitizers, generating reactive oxygen species through energy transfer and a single electron transfer pathway .
Biochemical Pathways
The generation of reactive oxygen species suggests that it may influence oxidative stress pathways .
Pharmacokinetics
As a small molecule with a molecular weight of 145.59 , it may have good bioavailability, but this would depend on factors such as its solubility and stability.
Result of Action
The generation of reactive oxygen species could potentially lead to oxidative damage in cells .
Action Environment
The action, efficacy, and stability of 2-chloro-N-(prop-2-yn-1-yl)propanamide can be influenced by various environmental factors. For instance, light exposure can trigger its photosensitizing properties . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity.
Propiedades
IUPAC Name |
2-chloro-N-prop-2-ynylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-3-4-8-6(9)5(2)7/h1,5H,4H2,2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYDVIIXHFSUMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC#C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(prop-2-yn-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



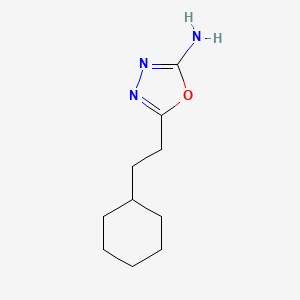
![N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide](/img/structure/B3362850.png)
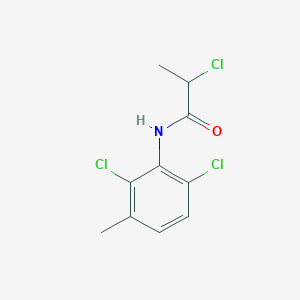
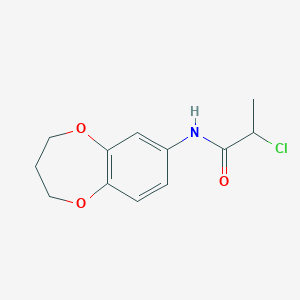
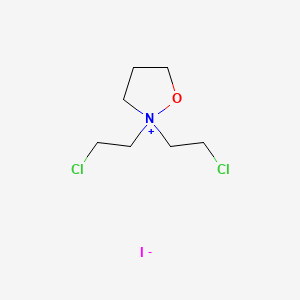
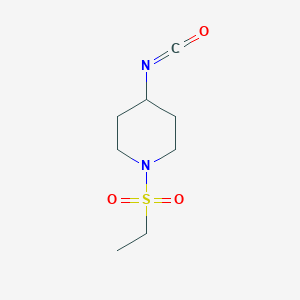
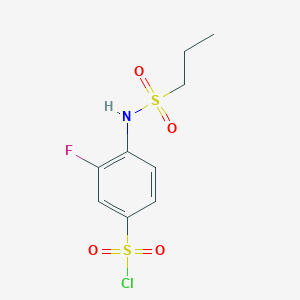
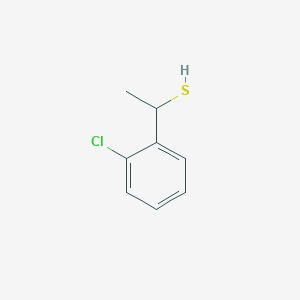
![[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine](/img/structure/B3362914.png)
![1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B3362917.png)
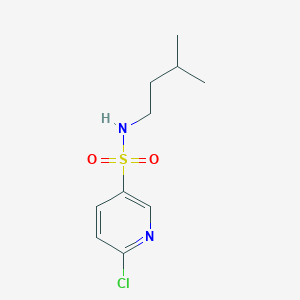
![3-[(2-Ethoxyethoxy)methyl]aniline](/img/structure/B3362928.png)
